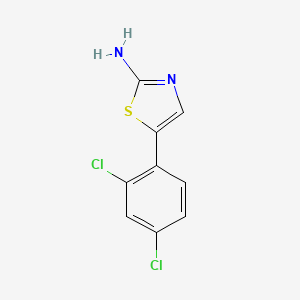
5-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring substituted with a 2,4-dichlorophenyl group and an amine group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,4-dichlorobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the thiazole ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors offer better control over reaction conditions, such as temperature and residence time, leading to higher yields and improved efficiency. The use of continuous flow reactors also minimizes the formation of by-products and reduces waste generation.
化学反応の分析
Types of Reactions
5-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and proteins involved in cancer cell proliferation.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 5-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can inhibit the activity of enzymes such as matrix metalloproteinases and kinases, which play crucial roles in various biological processes. By inhibiting these enzymes, the compound can interfere with cell signaling pathways, leading to the suppression of cancer cell growth and proliferation.
類似化合物との比較
Similar Compounds
5-(4-Chlorophenyl)-1,3-thiazol-2-amine: Similar structure but with a single chlorine atom.
5-(2,4-Dichlorophenyl)-1,3,4-thiadiazole-2-amine: Contains a thiadiazole ring instead of a thiazole ring.
Uniqueness
5-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine is unique due to the presence of two chlorine atoms on the phenyl ring, which can enhance its biological activity and selectivity. The thiazole ring also contributes to its stability and reactivity, making it a valuable compound for various applications.
特性
分子式 |
C9H6Cl2N2S |
|---|---|
分子量 |
245.13 g/mol |
IUPAC名 |
5-(2,4-dichlorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H6Cl2N2S/c10-5-1-2-6(7(11)3-5)8-4-13-9(12)14-8/h1-4H,(H2,12,13) |
InChIキー |
GBXKTYUWZPRMBU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CN=C(S2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


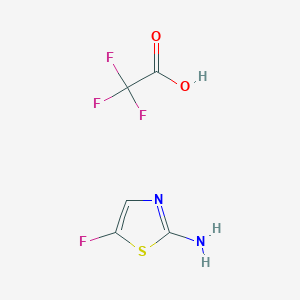


![(2S,9S,13R)-2,9,13,17,17-pentamethyl-7-(4-methylpent-3-enyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-1(20)-ene-6,16,19-trione](/img/structure/B12440286.png)
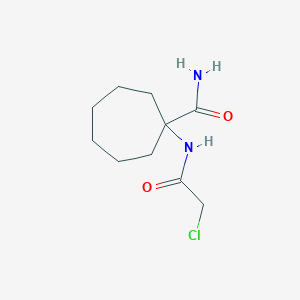
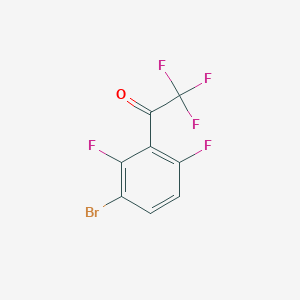
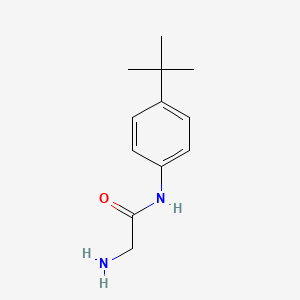
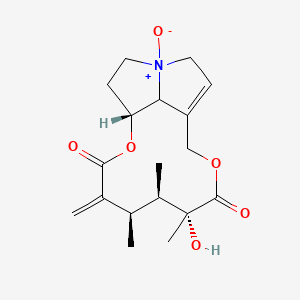

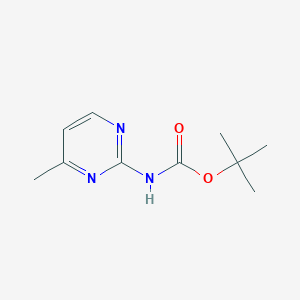
![{2-[3-(Trifluoromethyl)phenyl]ethyl}hydrazine](/img/structure/B12440320.png)
![Ethyl 3-(acetyloxy)-3-[4-(benzyloxy)phenyl]propanoate](/img/structure/B12440332.png)
![Methanesulfonato{Dicyclohexyl[3-(1-methylethoxy)-2',4',6'-tris(1-methylethyl)-1,1'-biphenyl-2-yl]phosphine}(2'-methylamino-1,1'-biphenyl-2-yl)palladium(II)](/img/structure/B12440355.png)
![(6R,7R)-7-((Z)-2-(2-Aminothiazol-4-yl)-4-carboxybut-2-enamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12440360.png)
